Welcome to the BenchChem Online Store!
molecular formula C8H4N2OS B8653725 2-Oxo-2,3-dihydro-benzothiazole-6-carbonitrile

2-Oxo-2,3-dihydro-benzothiazole-6-carbonitrile

Cat. No. B8653725
M. Wt: 176.20 g/mol
InChI Key: OSTUOUYXXVFONN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08022062B2

Procedure details

Combine 6-bromobenzothiazolinone (2 g, 8.69 mmol), copper cyanide (1.3 g, 1.48 mmol), anhydrous DMF (5 mL) and heat at reflux for 15 h. Add water (20 mL) and sodium cyanide (1.4 g, 27.7 mmol) at 100° C. Cool the reaction mixture to room temperature and stir for 2 h. Extract the reaction mixture with EtOAc (5×30 mL) at 70° C. Combine the organic layers, wash with water (3×40 mL) and dry over anhydrous Na2SO4. Concentrate in vacuo to obtain the desired intermediate as a yellow solid (2 g, 87%). GC-MS m/z: 176 (M+).
Name
6-bromobenzothiazolinone
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][C:5]2[N:6]=[CH:7][S:8](=O)[C:4]=2[CH:3]=1.[Cu]([C:15]#[N:16])C#N.CN(C=[O:21])C.[C-]#N.[Na+]>O>[O:21]=[C:7]1[NH:6][C:5]2[CH:10]=[CH:11][C:2]([C:15]#[N:16])=[CH:3][C:4]=2[S:8]1 |f:3.4|

Inputs

Step One
Name
6-bromobenzothiazolinone
Quantity
2 g
Type
reactant
Smiles
BrC1=CC2=C(N=CS2=O)C=C1
Name
Quantity
1.3 g
Type
reactant
Smiles
[Cu](C#N)C#N
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 h
Duration
15 h
CUSTOM
Type
CUSTOM
Details
at 100° C
EXTRACTION
Type
EXTRACTION
Details
Extract the reaction mixture with EtOAc (5×30 mL) at 70° C
WASH
Type
WASH
Details
wash with water (3×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C1SC2=C(N1)C=CC(=C2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.